molecular formula C14H23BrO2Si B3142728 ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane CAS No. 511277-90-0

((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B3142728
CAS No.: 511277-90-0
M. Wt: 331.32 g/mol
InChI Key: BHKOUBOYIZXRML-UHFFFAOYSA-N
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Description

((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C14H23BrO2Si and its molecular weight is 331.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Spongistatin 1 Subunit : A study described the synthesis of a protected C(29)-C(51) subunit of spongistatin 1, a complex molecule with potential therapeutic benefits. The synthesis involved key steps like aldol condensation and C-glycosidation using related chemical compounds (Lemaire-Audoire & Vogel, 2000).

  • Preparation of Sterically Protected Diphosphene : A novel bromobenzene, closely related to 2-bromo-5-methoxybenzene, was synthesized and used in the preparation of sterically protected diphosphene and fluorenylidenephosphine. These compounds have potential applications in materials science and catalysis (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

  • Development of Zinc Phthalocyanine for Photodynamic Therapy : Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, related to the structure of 2-bromo-5-methoxybenzene, demonstrated potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Lanthanide Complexes for Luminescence Studies : Ternary lanthanide complexes involving 2-bromo-5-methoxybenzoic acid were synthesized and characterized, demonstrating significant luminescence behaviors. These complexes have implications in materials science and optical applications (Wu, Ren, Zhang, & Wang, 2018).

  • Applications in Organic Synthesis and Protecting Groups : A new benzyl ether-type protecting group for alcohols, closely related to 2-bromo-5-methoxybenzene, was introduced and used in the stereocontrolled synthesis of beta-mannopyranosides. This indicates its utility in complex organic syntheses (Crich, Li, & Shirai, 2009).

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrO2Si/c1-14(2,3)18(5,6)17-10-11-9-12(16-4)7-8-13(11)15/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKOUBOYIZXRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 23.0 g (0.11 mol) of 2-bromo-5-methoxybenzyl alcohol (13) was dissolved in 100 mL of anhydrous THF. 14.43 g (0.21 mol) of imidazole was added, followed by 17.6 g (0.12 mol) of t-butyl dimethylsilylchloride. The reaction mixture was allowed to stir overnight at ambient temperature. Ether was added and the reaction was diluted with water (200 mL). The aqueous layer was separated and extracted with ether (2×300 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to afford crude product. The crude product was loaded onto a 4 inch×6 inch silica gel column. Using 40% ether in hexane as an eluant afforded 33.63 g (96%) of (2-bromo-5-methoxy-benzyloxy)-tert-butyl-dimethyl-silane (14).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
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14.43 g
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reactant
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17.6 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
crude product
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Six
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Quantity
200 mL
Type
solvent
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solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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